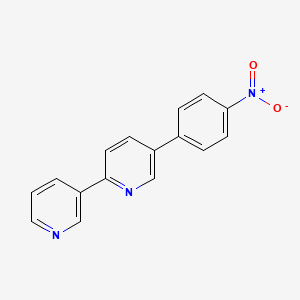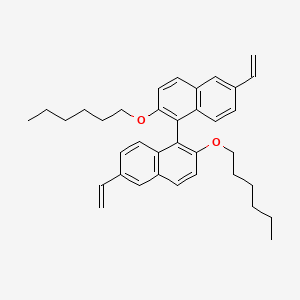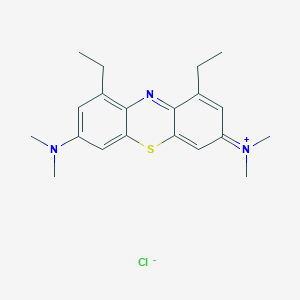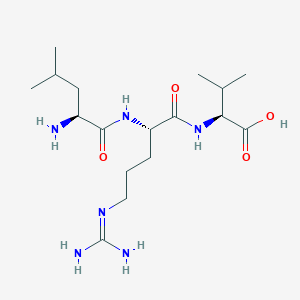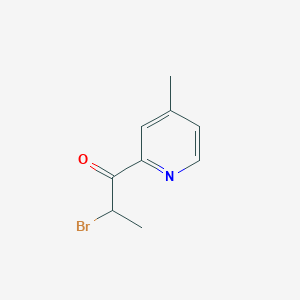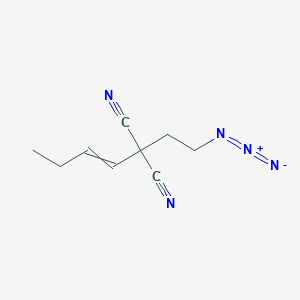
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2-Azidoethyl)(but-1-en-1-yl)propanedinitrile typically involves a multi-step process. One common method includes the reaction of but-1-en-1-yl bromide with sodium azide to form the corresponding azide. This intermediate is then reacted with malononitrile under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃).
Chemical Reactions Analysis
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted products.
Scientific Research Applications
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Azidoethyl)(but-1-en-1-yl)propanedinitrile involves its interaction with various molecular targets. The azide group (-N₃) is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions (Cu⁺) and are used to link biomolecules or create new materials. The nitrile groups (-C≡N) can also interact with nucleophiles, leading to the formation of various derivatives.
Comparison with Similar Compounds
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile can be compared with other nitrile-containing compounds such as:
Malononitrile: A simpler nitrile with two cyano groups, used in organic synthesis.
Cyanoacetonitrile: Another nitrile with applications in the synthesis of heterocyclic compounds.
(Ethoxymethylene)malononitrile: A nitrile used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of azide and nitrile functionalities, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
649759-76-2 |
|---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
2-(2-azidoethyl)-2-but-1-enylpropanedinitrile |
InChI |
InChI=1S/C9H11N5/c1-2-3-4-9(7-10,8-11)5-6-13-14-12/h3-4H,2,5-6H2,1H3 |
InChI Key |
GBWTZUSUCXVTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CCN=[N+]=[N-])(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
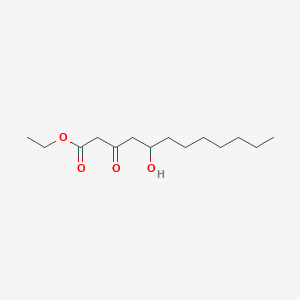
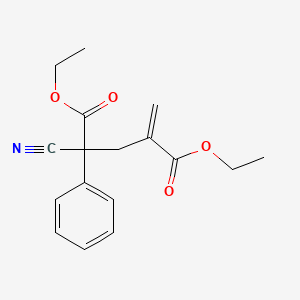

![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
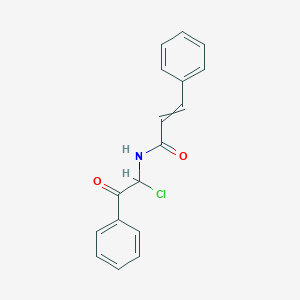
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
